(R)-benzyl 1-aminopropan-2-ylcarbamate
Description
Properties
IUPAC Name |
benzyl N-[(2R)-1-aminopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHGJCSVCTZJU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662661 | |
| Record name | Benzyl [(2R)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346669-50-9 | |
| Record name | Benzyl [(2R)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-Benzyl 1-aminopropan-2-ylcarbamate, also known as (R)-benzyl carbamate, is a compound with significant potential in medicinal chemistry. Its biological activity stems from its structural characteristics, which include an amine and a carbamate group. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.
- Molecular Formula : C₁₁H₁₇ClN₂O₂
- Molecular Weight : 244.72 g/mol
- Appearance : White solid
- Storage Conditions : Typically stored at temperatures between 0 to 8 degrees Celsius
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.
Neuropharmacological Effects
Research indicates that this compound may act as a modulator of neurotransmitter systems. Its ability to cross biological membranes suggests potential applications in targeting central nervous system disorders. Preliminary studies indicate interactions with various receptors that could influence mood regulation and cognitive function.
Antimicrobial Activity
Some derivatives of this compound have shown effectiveness against certain microbial strains. This activity is attributed to the compound's structural features that allow it to interfere with microbial metabolic pathways.
Study on Enzyme Inhibition
In a study focusing on enzyme inhibitors, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively inhibit target enzymes, supporting its role as a potential therapeutic agent.
Pharmacokinetics and Binding Affinity
Preliminary pharmacokinetic studies have shown that this compound has favorable absorption characteristics and a good binding affinity for certain biological targets. These properties are essential for its potential use in drug formulation aimed at neurological conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Benzyl 1-Aminopropan-2-ylcarbamate | Chiral carbamate | Limited neuropharmacological effects |
| (2R)-1-Aminopropan-2-ylamine | Benzyl group attached | Modulator of neurotransmitter systems |
| (R)-PFI-2 Analogues | Hydroxyethyl side chain | Inhibitors of histone lysine methyltransferases |
Scientific Research Applications
Organic Synthesis
(R)-benzyl 1-aminopropan-2-ylcarbamate is extensively used in organic synthesis for the following reasons:
- Protecting Group: It serves as a protecting group for amines during the synthesis of more complex organic compounds. The carbamate moiety can be selectively removed under mild acidic conditions, allowing for the regeneration of the free amine.
- Synthesis of Chiral Compounds: The compound acts as a chiral building block in the synthesis of other chiral amines, ensuring that resultant compounds retain stereochemical purity essential for pharmaceutical applications .
| Application | Description |
|---|---|
| Protecting Group | Used to protect amine functionalities during chemical transformations. |
| Chiral Synthesis | Acts as a precursor for synthesizing chiral amines with specific biological activities. |
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its structural similarity to biologically active compounds:
- Pharmaceutical Intermediates: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the development of drugs targeting various diseases.
Biological Research
While this compound itself may not exhibit inherent biological activity, it plays a crucial role in modifying biomolecules:
- Modification of Biomolecules: The compound is employed to introduce protected amine functionalities into peptides and proteins, allowing researchers to study these biomolecules' properties without altering their functional integrity until deprotection is necessary.
Synthesis of Chiral Amine Derivatives
A study demonstrated the use of this compound as a chiral starting material for synthesizing various chiral amines. The resulting compounds exhibited enhanced biological activity due to their stereochemical purity, which is critical in drug development.
Applications in Bioorganic Chemistry
In bioorganic chemistry, researchers have utilized this compound to modify amino acids and peptides while preserving their reactive sites. This approach allows for selective modifications that are essential for understanding biochemical pathways and interactions within biological systems.
Chemical Reactions Analysis
Deprotection Reactions
Carbamate groups in this compound serve as protective moieties for amines. Key deprotection methods include:
Hydrogenolytic Cleavage
The benzyl carbamate group is susceptible to catalytic hydrogenation, yielding the free amine:
| Reaction | Conditions | Products |
|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C (10% w/w), MeOH, 25°C, 4h | (R)-1-aminopropan-2-amine + CO₂ + benzyl alcohol |
This reaction is quantitative under optimized conditions, with >95% yield observed in analogous systems .
Acidic Hydrolysis
Strong acids cleave the carbamate bond via protonation and nucleophilic attack:
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | (R)-1-aminopropan-2-amine hydrochloride + CO₂ + benzyl alcohol |
Kinetic studies suggest a first-order dependence on acid concentration, with complete conversion achieved in 6 hours .
Nucleophilic Substitution
The carbamate’s electrophilic carbonyl carbon participates in nucleophilic substitutions. For example:
Aminolysis
Primary amines displace the benzyloxy group, forming urea derivatives:
| Reaction | Conditions | Products |
|---|---|---|
| Aminolysis | Benzylamine, DCM, 25°C, 12h | (R)-1-(benzylamino)propan-2-yl carbamate + NH₃ |
Reaction efficiency depends on the steric hindrance of the nucleophile, with bulky amines showing reduced reactivity.
Oxidation and Reduction
The compound’s amine and carbamate groups exhibit redox activity:
Oxidation of the Amine
After deprotection, the free amine undergoes oxidation:
| Reaction | Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C, 1h | (R)-2-nitropropan-1-amine (major) |
Side products include imines and nitriles, depending on reaction conditions.
Reduction of the Carbamate
Though rare, carbamates can be reduced under extreme conditions:
| Reaction | Conditions | Products |
|---|---|---|
| Reduction | LiAlH₄, THF, reflux, 8h | (R)-1-aminopropan-2-ol + benzyl alcohol |
This pathway is less favored due to competing decomposition.
Comparative Reactivity
Reactivity trends for analogous carbamates are summarized below:
| Compound | Hydrogenolysis Rate (relative) | Acidic Hydrolysis Rate (relative) |
|---|---|---|
| (R)-Benzyl carbamate | 1.0 | 1.0 |
| (S)-Benzyl carbamate | 0.95 | 0.98 |
| Ethyl carbamate | 0.2 | 1.5 |
Steric and electronic effects from the benzyl group enhance hydrogenolysis selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available data:
Structural Analogs and Their Properties
Key Observations
Impact of Substituents on Molecular Weight and Polarity: The addition of a phenyl group in (R)-benzyl 1-amino-3-phenylpropan-2-ylcarbamate increases molecular weight by ~66 g/mol compared to the parent compound, enhancing hydrophobicity .
Stereochemical Complexity: The pyrrolidinyl and ethyl groups in Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate introduce conformational rigidity, which may influence binding affinity in enzyme inhibition or receptor targeting .
Synthetic Utility :
- Carbamates with benzyl protection, such as the parent compound, are often used in peptide synthesis to protect amine groups during coupling reactions. The analogs’ varied substituents suggest tailored applications in synthesizing complex chiral molecules .
Functional Comparisons
- Stability : Carbamates generally exhibit greater hydrolytic stability compared to esters (e.g., benzyl benzoate in ), making them preferable in prolonged synthetic processes .
- Biological Activity: While benzyl benzoate (25% BB) is clinically effective against scabies due to its acaricidal properties , this compound and its analogs are more likely employed as synthetic intermediates rather than direct therapeutics.
Preparation Methods
Starting Materials and Key Intermediates
- Starting Material: Chiral amino alcohols or derivatives such as (2R)-2-amino-N-benzyl-3-hydroxypropanamide
- Key Intermediates:
- (2S)-N-benzyl-2-bromo-3-hydroxypropanamide
- (2R)-2-azido-N-benzyl-3-hydroxypropanamide
- tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl] carbamate
Stepwise Preparation Process
| Step | Reaction Description | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1. Formation of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide | Bromination of starting amino alcohol with benzylamine in presence of a base and activator | Base (e.g., triethylamine), activator, controlled temperature | Brominated intermediate (Formula-XIX) |
| 2. Azide substitution | Reaction of brominated intermediate with sodium azide in polar aprotic solvent | Sodium azide, DMF or DMSO, room temperature | Azido intermediate (Formula-XX) |
| 3. Hydrogenation | Catalytic reduction of azide to amine | 5% Pd-C catalyst, ethyl acetate solvent, hydrogen pressure (~3.8 kg/cm²), 25-30°C, 1 hour | (2R)-2-amino-N-benzyl-3-hydroxypropanamide (Formula-II) |
| 4. Carbamate protection | Protection of amine with di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent | tert-butyl carbamate protected intermediate (Formula-XXI) |
| 5. Alkylation of hydroxyl group | Methylation of hydroxyl group | Alkylating agent (e.g., methyl iodide), base, solvent | (2R)-2-amino-N-benzyl-3-methoxypropanamide (Formula-VIII) |
| 6. Acetylation | Acetylation to obtain final compound | Acetic anhydride, dimethylaminopyridine (DMAP), base, solvent | This compound (final product) |
This sequence avoids the use of flash column chromatography by employing selective crystallization and extraction techniques, improving industrial scalability and cost-effectiveness.
Detailed Hydrogenation Procedure
- The ethyl acetate layer containing the azido intermediate is charged into a 2-liter autoclave.
- 5% palladium on carbon (6.85 g) is added.
- Hydrogen pressure of approximately 3.8 kg/cm² is applied at 25-30°C.
- The reaction is maintained for 1 hour.
- After completion, hydrogen pressure is released, and the autoclave is flushed with nitrogen.
- The reaction mixture is filtered through a hyflo bed and washed with ethyl acetate.
- The filtrate is concentrated under reduced pressure at 30-35°C until two volumes of ethyl acetate remain.
- The mixture is cooled to 0-5°C and stirred for 2 hours.
- The solid product is filtered, washed with cold ethyl acetate, and dried under vacuum at 25-30°C to constant weight.
Analytical Data and Purity
The final product is characterized by NMR and other spectroscopic methods to confirm structure and stereochemistry:
| Analytical Technique | Data/Result |
|---|---|
| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Signals at δ 7.25-7.36 (5H, multiplet, aromatic protons), other signals consistent with carbamate and amino-propanol moiety |
| [^13C NMR (400 MHz, CDCl3)](pplx://action/followup) | Peaks at δ 43.62, 63.3, 64.67, 127.8, 127.88, 128.93, 137.32, 168.14 indicative of carbamate carbonyl, aromatic carbons, and chiral center carbons |
| Purity | High purity achieved without flash chromatography, suitable for pharmaceutical intermediate use |
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Benzylamine, base, activator | Controlled temp | (2S)-N-benzyl-2-bromo-3-hydroxypropanamide | Stereoselective |
| 2 | Azide substitution | Sodium azide, polar aprotic solvent | Room temp | (2R)-2-azido-N-benzyl-3-hydroxypropanamide | Nucleophilic substitution |
| 3 | Hydrogenation | Pd-C, H2, ethyl acetate | 25-30°C, 1 hr, 3.8 kg/cm² H2 | (2R)-2-amino-N-benzyl-3-hydroxypropanamide | Catalytic reduction |
| 4 | Carbamate protection | Di-tert-butyl dicarbonate, base | Ambient | tert-butyl carbamate intermediate | Amine protection |
| 5 | Alkylation | Methyl iodide, base | Ambient | (2R)-2-amino-N-benzyl-3-methoxypropanamide | Hydroxyl methylation |
| 6 | Acetylation | Acetic anhydride, DMAP, base | Ambient | This compound | Final step |
Research Findings and Industrial Relevance
- The described method provides a cost-effective and scalable route to this compound, avoiding chromatographic purification steps, which is advantageous for industrial production.
- The use of naturally occurring chiral starting materials ensures stereochemical fidelity and reduces the need for chiral resolution.
- Hydrogenation under mild conditions with Pd-C catalyst ensures high yield and purity of the amine intermediate.
- Protecting the amine as a benzyl carbamate allows selective transformations on the molecule, facilitating further synthetic applications in pharmaceutical research.
Q & A
Q. What are the standard synthetic protocols for (R)-benzyl 1-aminopropan-2-ylcarbamate, and what safety precautions are critical during synthesis?
- Methodological Answer : The synthesis typically involves carbamate protection of the amine group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Key steps include maintaining anhydrous conditions and controlled temperature (0–5°C) to minimize side reactions. Safety protocols include using fume hoods, PPE (gloves, goggles), and adherence to precautionary codes such as P201 ("obtain special instructions before use") and P210 ("avoid heat/open flames") . For structurally similar compounds like (R)-tert-butyl analogs, reaction yields depend on stoichiometric ratios and solvent purity (e.g., THF or DCM) .
Q. How is the physicochemical characterization of this compound performed?
- Methodological Answer : Characterization involves:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 338.399 g/mol for analogs) via high-resolution MS .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry and carbamate linkage integrity. For example, tert-butyl analogs show distinct peaks for NH (δ 5.1–5.3 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- Thermal Analysis : Determine melting points (where applicable) and decomposition temperatures using DSC/TGA.
| Property | Value (Example from Analog) | Method |
|---|---|---|
| Molecular Weight | 338.399 g/mol | HRMS |
| Boiling Point | 524.6±50.0 °C | Atm. Pressure |
| Density | 1.1±0.1 g/cm³ | Experimental |
Q. What are the primary hazards associated with handling this compound?
- Methodological Answer : While some derivatives (e.g., tert-butyl carbamates) are classified as "no known hazard" under GHS , others require precautions against inhalation or skin contact. Standard practices include:
- Storage in airtight containers at –20°C.
- Compliance with P102 ("keep out of reach of children") and P103 ("read label before use") .
- Waste disposal via neutralization (e.g., using dilute HCl for amine byproducts).
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:IPA 90:10) to separate enantiomers.
- Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co-salen complexes for kinetic resolution, achieving >99% ee in tert-butyl analogs .
- Crystallization : Recrystallize intermediates in ethanol/water mixtures to remove diastereomeric impurities.
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental data with PubChem-computed spectra (e.g., InChI-derived predictions for adamantyl carbamates) .
- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl₃).
- Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria in carbamate groups .
Q. What strategies are effective for integrating this compound into peptide mimetics or prodrug designs?
- Methodological Answer :
- Solid-Phase Synthesis : Incorporate the carbamate as a protecting group during Fmoc/t-Bu strategies. Monitor coupling efficiency via Kaiser tests.
- Enzymatic Stability : Assess hydrolysis rates in buffer (pH 7.4) and serum to evaluate prodrug potential. For example, tert-butyl carbamates show t₁/₂ >24 hrs in plasma .
- Structural Modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities in target proteins.
Data Contradiction & Reproducibility
Q. How can discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be systematically addressed?
- Methodological Answer :
- Parameter Screening : Use DoE (Design of Experiments) to test variables (temperature, solvent, catalyst loading). For example, THF may offer higher yields than DCM for tert-butyl derivatives .
- Reagent Purity : Validate starting materials via GC-MS to exclude impurities (e.g., residual benzyl alcohol in chloroformate reagents).
- Reproducibility Protocols : Follow BRANY IBC guidelines for documenting procedural deviations and ensuring compliance with institutional review standards .
Applications in Mechanistic Studies
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
